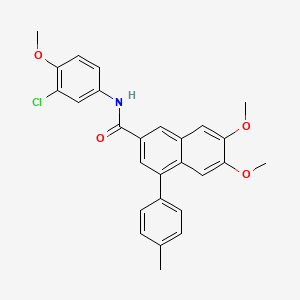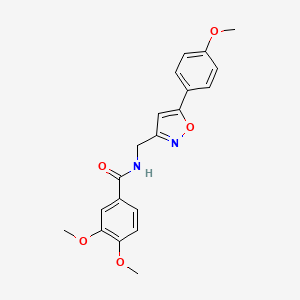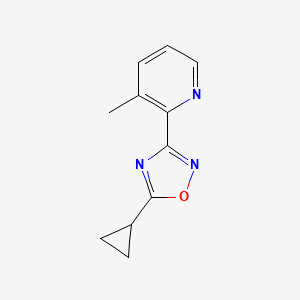
4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5OS2 and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Prediction
Research has been conducted on the synthesis of novel compounds with structural similarities to the specified chemical, focusing on their potential biological activities. For example, a study on the one-pot condensation leading to novel bicyclic systems has presented promising biological activity predictions (Kharchenko, Detistov, & Orlov, 2008). These findings are crucial for the development of new pharmaceuticals and understanding their mechanism of action.
Advanced Synthesis Techniques
In the realm of heterocyclic chemistry, the synthesis of new compounds, such as 1,2,3,4-tetrahydropyrimidine-2-thione derivatives, has been explored, revealing methodologies that could be applicable to the synthesis of the specified chemical (Fadda, Bondock, Khalil, & Tawfik, 2013). These processes are significant for creating compounds with potential therapeutic uses.
Precursor for Synthesis of Complex Molecules
The synthesis of 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, demonstrates an efficient synthesis method with high yield, which is environmentally friendly and suitable for industrial production (Wang et al., 2014). This research underscores the importance of sustainable methods in chemical synthesis, which could be applied to the compound .
Antimicrobial and Antifungal Activities
The development of compounds for antimicrobial and antifungal applications is a significant area of study. For instance, the synthesis and fungicidal activity of N-substituted 2-methyl-4-trifluoromethyl-5-thiazole carboxamides have shown promising results against specific pathogens (Wei, 2012). Such studies pave the way for the development of new antimicrobial agents, potentially including derivatives of the specified compound.
Novel Heterocyclic Compounds
Research into the synthesis of novel thiazolo[5,4-d]pyrimidines highlights the ongoing interest in developing new heterocyclic compounds with possible pharmaceutical applications (Chattopadhyay et al., 2010). Such compounds could serve as lead structures for the development of drugs targeting various diseases.
properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c1-12-14(25-17(20-12)21-7-2-3-8-21)15(23)19-11-13-5-4-9-22(13)16-18-6-10-24-16/h2-3,6-8,10,13H,4-5,9,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLUQWLQSXXPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCCN3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2454383.png)


![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)
![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)

